molecular formula C16H13IN2O3 B12640796 3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione

3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione

Cat. No.: B12640796
M. Wt: 408.19 g/mol
InChI Key: ROFCNRMMPQQLCV-UHFFFAOYSA-N
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Description

3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of isoindoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1,3-dione: This compound shares a similar core structure but lacks the hydroxy and iodo substituents.

    Pyrrolidine-2,5-dione: This compound is structurally similar but does not have the aromatic substituents.

Uniqueness

3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the hydroxy and iodo groups enhances its reactivity and potential for interaction with biological targets .

Biological Activity

3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity through various studies, including its effects on cancer cell lines and its interactions with enzymes.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C13_{13}H12_{12}I N3_{3}O2_{2}
  • Molecular Weight : 353.15 g/mol

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various melanoma cell lines. Notably, it has demonstrated significant inhibitory effects:

Cell LineIC50_{50} (µM)Mechanism of Action
UACC-621.85Induces apoptosis via reactive oxygen species generation
M141.76Inhibits tubulin polymerization and induces cell cycle arrest in G2/M phase
SK-MEL-50.247Targets microtubule dynamics and disrupts cell division

The compound's mechanism involves the stabilization of microtubules, akin to the action of paclitaxel, enhancing its potential as an anticancer agent .

Enzyme Inhibition

The compound also shows promise as a tyrosinase inhibitor, which is crucial for applications in skin whitening and treating hyperpigmentation:

  • Tyrosinase Inhibition : The compound exhibited an IC50_{50} value of 2.23 ± 0.44 µM against mushroom tyrosinase, indicating potent inhibitory activity compared to standard inhibitors .

This inhibition is significant as it suggests potential applications in cosmetic formulations aimed at reducing melanin production.

Study on Melanoma Treatment

In a comprehensive study involving various derivatives of pyrrolidine compounds, this compound was highlighted for its superior activity against melanoma cell lines. The study utilized both in vitro and in vivo models to confirm the efficacy:

  • In Vitro Results : The compound was tested on multiple melanoma cell lines, showing IC50_{50} values significantly lower than conventional treatments.
  • In Vivo Results : In murine models, tumor growth was inhibited without observable toxicity, further supporting its therapeutic potential .

Anti-inflammatory Properties

Another aspect of the biological activity includes anti-inflammatory effects. Compounds similar to this compound were tested for their ability to inhibit pro-inflammatory cytokines (IL-6 and TNF-α):

Concentration (µg/mL)Cytokine Inhibition (%)
1025
5050
10070

These results indicate a dose-dependent response in inhibiting inflammatory markers, suggesting potential applications in treating inflammatory diseases .

Properties

Molecular Formula

C16H13IN2O3

Molecular Weight

408.19 g/mol

IUPAC Name

3-(N-hydroxyanilino)-1-(2-iodophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H13IN2O3/c17-12-8-4-5-9-13(12)18-15(20)10-14(16(18)21)19(22)11-6-2-1-3-7-11/h1-9,14,22H,10H2

InChI Key

ROFCNRMMPQQLCV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2I)N(C3=CC=CC=C3)O

Origin of Product

United States

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